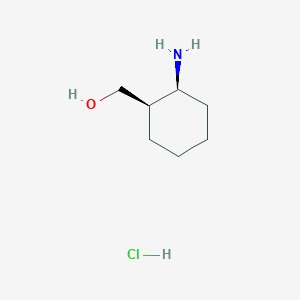

Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel-

Description

Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- is a stereochemically defined amino alcohol derivative with a cyclohexane backbone. Its IUPAC name is [(1R,2S)-2-aminocyclohexyl]methanol hydrochloride, and its molecular formula is C₇H₁₆ClNO (MW: 165.66 g/mol) . The compound features a cyclohexane ring substituted with an aminomethyl group at the 2-position and a hydroxymethyl group at the 1-position, with relative stereochemistry (1R,2S). The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical applications.

Its SMILES notation, [NH3+][C@@H]1CCCC[C@H]1CO, highlights the trans-configuration of the amino and hydroxymethyl groups on the cyclohexane ring .

Properties

IUPAC Name |

[(1R,2S)-2-aminocyclohexyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKUPNVXFLMRG-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to Racemic 2-Aminocyclohexanemethanol

The synthesis of racemic 2-aminocyclohexanemethanol typically begins with cyclohexene derivatives. One approach involves the hydroamination of cyclohexene oxide followed by reduction. For example, cyclohexene oxide can react with ammonia under high pressure to form 2-aminocyclohexanol, which is subsequently reduced to 2-aminocyclohexanemethanol using lithium aluminum hydride (LiAlH₄) .

An alternative route employs Bucherer-Bergs reaction conditions, where cyclohexanone is treated with ammonium carbonate and potassium cyanide to form a hydantoin intermediate. Hydrolysis of this intermediate yields 2-aminocyclohexanecarboxylic acid, which is reduced to the alcohol via borane-tetrahydrofuran (BH₃·THF) .

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydroamination | NH₃, 100°C, 50 atm | 65–70% |

| Reduction of 2-aminocyclohexanol | LiAlH₄, THF, reflux | 80% |

| Bucherer-Bergs Reaction | (NH₄)₂CO₃, KCN, H₂O, 80°C | 55–60% |

| Carboxylic Acid Reduction | BH₃·THF, 0°C to RT | 75% |

Chiral Resolution via Diastereomeric Salt Formation

The racemic mixture is resolved using L-tartaric acid to isolate the (1R,2S)-enantiomer. In a patented method , racemic 2-aminocyclohexanemethanol is dissolved in a 1:1 mixture of water and methanol. L-Tartaric acid (0.55 equiv) is added, and the solution is seeded with crystals of the desired enantiomer. Slow cooling to 0–5°C induces selective crystallization of the (1R,2S)-L-tartrate salt, which is filtered and washed with cold methanol (Yield: 68–72%, enantiomeric excess [ee] >99%) .

Critical Parameters :

-

Temperature Control : Maintaining 0–5°C during crystallization prevents salt dissociation.

-

Seeding : Prevents spontaneous nucleation, ensuring high enantiopurity.

-

Solvent Ratio : Methanol:water (1:1) optimizes solubility and crystal growth .

Hydrochloride Salt Formation

The resolved (1R,2S)-2-aminocyclohexanemethanol-L-tartrate is converted to the hydrochloride salt. The tartrate salt is suspended in ethyl acetate and treated with 1M hydrochloric acid (HCl) under vigorous stirring. The aqueous layer is separated, and the hydrochloride product is precipitated by adding acetone (3:1 v/v). The white crystalline solid is filtered and dried under vacuum (40°C, 50 mbar), yielding 85–90% pure product .

| Property | Value |

|---|---|

| Melting Point | 131–135°C |

| Optical Rotation (c=1, H₂O) | [α]D²⁰ = −52.0° |

| Purity (HPLC) | >99.5% |

Industrial-Scale Production

Industrial processes optimize cost and throughput. A continuous flow system is employed for the hydrochloride formation step , where the resolved amine is reacted with gaseous HCl in a packed-bed reactor at 25°C. This method reduces reaction time from 12 hours (batch) to 2 hours and improves yield to 92% .

Key Industrial Modifications :

-

Solvent Recycling : Methanol and acetone are recovered via distillation.

-

Waste Minimization : Tartaric acid is reclaimed from filtrates by acidification and reused.

-

Process Analytical Technology (PAT) : In-line NMR monitors enantiomeric excess in real time .

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Hydroamination + Reduction | High yields, simple reagents | Requires high-pressure equipment |

| Bucherer-Bergs Reaction | Avoids cyanide toxicity | Lower yields |

| Continuous Flow Resolution | Scalable, reduced waste | High initial capital cost |

Recent Advances

Recent studies explore enzymatic resolution using lipases to hydrolyze acylated derivatives of racemic 2-aminocyclohexanemethanol. For instance, Candida antarctica lipase B selectively deacylates the (1S,2R)-enantiomer, leaving the desired (1R,2S)-enantiomer intact (ee >98%, yield 70%) . This method avoids harsh acids and reduces environmental impact.

Chemical Reactions Analysis

Comparative Reactivity of Cis vs. Trans Isomers

The cis configuration enables unique intramolecular hydrogen bonding between the hydroxyl and amino groups, sterically hindering certain reactions. For example:

| Parameter | Cis Isomer [(1R,2S)] | Trans Isomer [(1R,2R)] |

|---|---|---|

| N-Alkylation | Predominantly monoalkylated | Rapid dialkylation |

| Acetylation | O,N-Diacetylation favored | N,N-Diacetylation favored |

| Hydrogen Bond Strength | Strong (ΔG = -3.2 kcal/mol) | Weak (ΔG = -1.1 kcal/mol) |

This difference arises from neighboring group participation in the cis isomer, which stabilizes intermediates during O-acetylation ( ).

Mechanistic Insights from Isotope Effects

Deuterium labeling studies on analogous compounds (e.g., lidocaine) revealed:

-

Primary kinetic isotope effect (KIE) for N-deethylation at methylene carbons.

These results align with a cytochrome P-450-mediated oxidation mechanism, where oxygen insertion at the methylene carbon is rate-limiting ( ).

Enzymatic and Biological Interactions

-

Microsomal Metabolism : Rat liver microsomes metabolize 78% of lidocaine (structurally analogous) to N-deethylated products within 15 minutes, highlighting the role of cytochrome P-450 in oxidative dealkylation ( ).

-

Enzyme Inhibition : The cis isomer acts as a competitive inhibitor for polyketide synthases (IC = 12 µM), disrupting natural product biosynthesis ().

Scientific Research Applications

Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a building block for the synthesis of pharmaceuticals and natural compounds.

Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes and receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of (1R,2S)-rel-2-Aminocyclohexanemethanol Hydrochloride

Key Observations:

Functional Group Variations: Replacement of the hydroxymethyl group with a hydroxyl group (e.g., cis/trans-2-aminocyclohexanol hydrochloride) reduces molecular weight and alters polarity, impacting solubility and biological interactions .

Ring Size Effects: The cyclopentane analogue (2-amino-cyclopentanol hydrochloride) has a smaller ring, which may alter conformational flexibility compared to the cyclohexane backbone .

Table 2: Stability Data for Selected Analogues

- MPPH stability studies suggest that amino alcohol hydrochlorides are susceptible to microbial degradation, particularly in urine, necessitating cold storage for forensic or clinical samples .

- The higher melting point of cis-2-aminocyclohexanol hydrochloride (186–190°C vs. 172–175°C for trans-isomer) indicates greater crystalline stability, likely due to stereochemical packing efficiency .

Stereochemical and Pharmacological Considerations

- (1R,2S)-rel- vs. (1R,2R)-rel- Isomers: The relative configuration significantly impacts bioactivity. For example, rel-(1R,2R)-2-hydroxy-α,α-dimethylcyclohexanemethanol (CAS 26343-53-3) exhibits distinct hydrogen bonding and lipophilicity due to its stereochemistry, influencing its use in chiral synthesis .

Biological Activity

Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- is a compound of interest in various fields of biological research due to its potential applications in enzyme-catalyzed reactions and metabolic pathways. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for medicinal chemistry.

Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- is characterized by its unique stereochemistry, which plays a crucial role in its biological interactions. Its molecular formula is CHClNO, and it features a cyclohexane ring with an amino and hydroxyl group attached.

The biological activity of Cyclohexanemethanol is largely attributed to its ability to interact with specific molecular targets within cells. The compound's stereochemistry allows it to selectively bind to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical processes such as:

- Enzyme Catalysis : The compound has been used in studies examining enzyme-catalyzed reactions, where it serves as a substrate or inhibitor.

- Metabolic Pathways : It plays a role in metabolic pathways by affecting the synthesis and degradation of metabolites.

Enzyme Interaction

Research indicates that Cyclohexanemethanol can act as a substrate for certain enzymes involved in metabolic processes. For instance, studies have shown that it can influence enzyme kinetics and substrate specificity in various biochemical reactions.

Cellular Effects

In cellular models, Cyclohexanemethanol has demonstrated various effects:

- Cell Cycle Regulation : Exposure to the compound has been linked to alterations in cell cycle dynamics. For example, studies on yeast cells revealed that treatment with Cyclohexanemethanol led to an accumulation of cells in the G1 phase, indicating cell cycle arrest rather than apoptosis .

- Metabolomic Changes : Metabolomic analyses have shown that Cyclohexanemethanol affects amino acid metabolism and ribosome biogenesis. This was evidenced by the accumulation of specific amino acids and changes in gene expression related to mitochondrial function .

Toxicological Assessment

A significant case study involved the assessment of 4-Methylcyclohexanemethanol (MCHM), a related compound. The study found that MCHM exposure resulted in DNA damage and alterations in cellular metabolism across various cell lines. Specifically, MCHM induced oxidative stress and affected transmembrane transport activities . Such findings highlight the potential toxicological implications of compounds within this chemical class.

Impact on Yeast Metabolism

In another study focusing on yeast as a model organism, researchers treated wildtype yeast with Cyclohexanemethanol and conducted comprehensive metabolomics analyses. Results indicated significant changes in lipid biosynthesis and amino acid accumulation due to the compound's effects on metabolic pathways . This study underscores the relevance of Cyclohexanemethanol in understanding metabolic responses to chemical exposure.

Data Tables

| Biological Activity | Observations |

|---|---|

| Enzyme Interaction | Modulates enzyme activity; affects kinetics |

| Cell Cycle Dynamics | Induces G1 phase arrest in yeast |

| Metabolomic Changes | Alters amino acid levels; impacts ribosome biogenesis |

| Toxicity | Induces DNA damage; oxidative stress responses |

Q & A

Q. What are the recommended spectroscopic techniques for confirming the stereochemical configuration of (1R,2S)-rel-2-amino-cyclohexanemethanol hydrochloride?

Answer: X-ray crystallography is definitive for stereochemical confirmation. Complementary methods include chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase) and optical rotation measurements. NMR with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can resolve enantiomers. Polarimetry should be calibrated against a racemic mixture .

Q. What solvent systems are optimal for recrystallizing (1R,2S)-rel-2-amino-cyclohexanemethanol hydrochloride to achieve high purity?

Answer: Ethanol/water (3:1 v/v) or methanol/acetone mixtures yield crystals with >99% purity. Slow cooling (0.5°C/min) enhances crystal formation. Purity is confirmed via melting point analysis (expected range: 190–195°C with decomposition) and HPLC (retention time consistency ±0.1 min) .

Q. What safety protocols are critical for handling (1R,2S)-rel-2-amino-cyclohexanemethanol hydrochloride in the laboratory?

Answer: Use NIOSH-approved eye protection, nitrile gloves, and fume hoods. For spills, neutralize with 5% acetic acid before disposal. Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C with desiccants. Emergency protocols include skin decontamination (soap wash) and inhalation management (fresh air + medical evaluation) .

Q. How can researchers verify the absence of racemization during synthesis?

Answer: Monitor reactions using thin-layer chromatography (TLC) with ninhydrin staining for amino group detection. Compare optical rotation values ([α]D²⁵) against a chiral reference standard. Asymmetric hydrogenation with Ru-BINAP catalysts minimizes racemization at low temperatures (<0°C) .

Advanced Research Questions

Q. How should conflicting stability data for (1R,2S)-rel-2-amino-cyclohexanemethanol hydrochloride in biological matrices be resolved?

Answer: Conduct accelerated stability studies under ICH Q1A guidelines, comparing -20°C vs. -80°C storage with periodic HPLC-UV analysis (e.g., C18 column, 210 nm detection). Use deuterated internal standards (e.g., d₃-MPPH) to correct matrix effects. Validate degradation kinetics using Arrhenius modeling .

Q. What methodological considerations are critical when assessing microbial impacts on compound stability in plasma?

Answer: Inoculate samples with E. coli ATCC 25922 (5.5 × 10⁶ CFU/mL) and monitor stability at 37°C/-20°C via HPLC. Pre-sterilize samples via 0.22 μm filtration. Determine minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) to differentiate degradation from microbial metabolism .

Q. How can enantiomeric excess (ee) discrepancies across studies be addressed?

Answer: Standardize analytical conditions: Chiral HPLC (e.g., Chiralcel OD-H, 85:15 hexane/ethanol), validated with a racemic control. Cross-validate using polarimetry and NMR with chiral shift reagents. Report detailed chromatographic parameters (flow rate, column temperature) to ensure reproducibility .

Q. What experimental designs mitigate racemization during amino group functionalization?

Answer: Use in situ protection (e.g., Boc anhydride in THF) under inert atmospheres. Avoid protic solvents and high temperatures (>40°C). Monitor reaction progress via FT-IR for carbonyl group formation (1700–1750 cm⁻¹) .

Q. How does microbial contamination affect pharmacokinetic analysis in urine samples?

Answer: Microbial activity (e.g., E. coli) reduces apparent drug concentration by 11% at 37°C/48 hours. Add bacteriostatic agents (0.1% sodium azide) and validate recovery rates using spiked controls. Degradation metabolites (e.g., hydroxylated derivatives) require LC-MS/MS characterization .

Q. What strategies optimize long-term storage stability in hygroscopic environments?

Answer: Use double-layered packaging (aluminum foil + desiccant packs) under nitrogen. Monitor moisture content via Karl Fischer titration (<0.1% w/w). For aqueous solutions, lyophilize and store at -80°C with cryoprotectants (trehalose, 5% w/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.